molecular formula C4H6ClN3O2 B8025792 1-methyl-4-nitro-1H-pyrazole hydrochloride

1-methyl-4-nitro-1H-pyrazole hydrochloride

Cat. No.: B8025792
M. Wt: 163.56 g/mol
InChI Key: FBHHNDUJOFYVRL-UHFFFAOYSA-N
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Description

1-methyl-4-nitro-1H-pyrazole hydrochloride is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is known for its versatility in organic synthesis and medicinal chemistry, often serving as a precursor for more complex heterocyclic systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methyl-4-nitro-1H-pyrazole hydrochloride can be synthesized through various methods. One common approach involves the nitration of 1-methyl-1H-pyrazole, followed by the formation of the hydrochloride salt. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents, with the reaction being carried out at low temperatures to control the exothermic nature of the process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-nitro-1H-pyrazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Cyclization: Various cyclization agents under acidic or basic conditions.

Major Products Formed

    Reduction: 1-methyl-4-amino-1H-pyrazole.

    Substitution: Derivatives with different functional groups replacing the methyl group.

    Cyclization: Condensed heterocyclic systems such as pyrazolo[1,5-a]pyrimidines.

Scientific Research Applications

1-methyl-4-nitro-1H-pyrazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development, particularly in the design of anti-inflammatory and antitumor agents.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-methyl-4-nitro-1H-pyrazole hydrochloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s ability to form hydrogen bonds and participate in electron transfer reactions also plays a role in its mechanism of action.

Comparison with Similar Compounds

1-methyl-4-nitro-1H-pyrazole hydrochloride can be compared with other pyrazole derivatives such as:

    1-methyl-3-nitro-1H-pyrazole: Similar structure but with the nitro group at a different position, leading to different reactivity and biological activity.

    4-nitro-1H-pyrazole: Lacks the methyl group, resulting in different chemical properties and applications.

    1-methyl-1H-pyrazole-4-carboxylic acid: Contains a carboxylic acid group instead of a nitro group, used in different synthetic applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

1-methyl-4-nitropyrazole;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2.ClH/c1-6-3-4(2-5-6)7(8)9;/h2-3H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHHNDUJOFYVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)[N+](=O)[O-].Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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